molecular formula C14H11NO2 B5495729 Benzil, monooxime CAS No. 574-15-2

Benzil, monooxime

Cat. No.: B5495729
CAS No.: 574-15-2
M. Wt: 225.24 g/mol
InChI Key: OLBYFEGTUWWPTR-FYWRMAATSA-N
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Description

Benzil, monooxime, also known as 1,2-diphenylethanedione monoxime, is an organic compound with the chemical formula C14H11NO2. It is a white crystalline solid with a distinct fragrance. This compound is a derivative of benzil, where one of the carbonyl groups is converted into an oxime group. This compound has various applications in the field of chemistry and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzil, monooxime can be synthesized through the reaction of benzil with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an ethanol-water mixture under reflux conditions. The general reaction is as follows:

C6H5COCOC6H5+NH2OHHClC6H5C(=NOH)COC6H5+H2O+NaCl\text{C}_6\text{H}_5\text{COCOC}_6\text{H}_5 + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{C}_6\text{H}_5\text{C(=NOH)COC}_6\text{H}_5 + \text{H}_2\text{O} + \text{NaCl} C6​H5​COCOC6​H5​+NH2​OH⋅HCl→C6​H5​C(=NOH)COC6​H5​+H2​O+NaCl

The product is then purified by recrystallization from ethanol .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid catalysts and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzil, monooxime undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form benzil dioxime.

    Reduction: It can be reduced to form benzil hydrazone.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzil, monooxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.

    Biology: this compound derivatives have been studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is used in the development of drugs and therapeutic agents.

    Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of benzil, monooxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. In biological systems, this compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    Benzil: The parent compound of benzil, monooxime, with two carbonyl groups.

    Benzil dioxime: An oxidized form of this compound with two oxime groups.

    Benzil hydrazone: A reduced form of this compound with a hydrazone group.

Uniqueness

This compound is unique due to the presence of both a carbonyl and an oxime group, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

IUPAC Name

(2E)-2-hydroxyimino-1,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c16-14(12-9-5-2-6-10-12)13(15-17)11-7-3-1-4-8-11/h1-10,17H/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBYFEGTUWWPTR-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\O)/C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70883443
Record name 1,2-Ethanedione, 1,2-diphenyl-, 1-oxime, (1E)-
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Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

574-15-2, 14090-77-8
Record name (1E)-1,2-Diphenyl-1,2-ethanedione 1-oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=574-15-2
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Record name 1,2-Ethanedione, 1,2-diphenyl-, 1-oxime, (1E)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzil, monooxime
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Record name 1,2-Ethanedione, 1,2-diphenyl-, 1-oxime, (1E)-
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Record name 1,2-Ethanedione, 1,2-diphenyl-, 1-oxime, (1E)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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